N-(4-(dimethylamino)but-2-yn-1-yl)quinoline-8-sulfonamide
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Overview
Description
N-(4-(dimethylamino)but-2-yn-1-yl)quinoline-8-sulfonamide is a synthetic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This compound features a quinoline ring, which is a heterocyclic aromatic organic compound with a nitrogen atom, and a sulfonamide group, which is a functional group containing a sulfonyl group connected to an amine group.
Mechanism of Action
Target of Action
N-(4-(dimethylamino)but-2-yn-1-yl)quinoline-8-sulfonamide is a sulfonamide derivative . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, glucose metabolism, thyroid function, inflammation, and intraocular pressure regulation .
Mode of Action
Sulfonamides generally act by inhibiting the enzymes they target . For instance, by inhibiting dihydropteroate synthetase, they prevent the synthesis of folic acid, a vital component for bacterial growth .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by sulfonamides affects the folic acid synthesis pathway . This disruption can lead to a halt in bacterial growth, as folic acid is essential for the synthesis of nucleotides, the building blocks of DNA .
Result of Action
The primary result of the action of sulfonamides, including this compound, is the inhibition of bacterial growth . By blocking the synthesis of folic acid, they prevent the bacteria from producing the nucleotides required for DNA replication .
Preparation Methods
The synthesis of N-(4-(dimethylamino)but-2-yn-1-yl)quinoline-8-sulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the quinoline ring and the dimethylamino but-2-yn-1-yl group.
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Attachment of the Dimethylamino But-2-yn-1-yl Group: This step involves the alkylation of the quinoline ring with a dimethylamino but-2-yn-1-yl halide under basic conditions.
Sulfonamide Formation:
Chemical Reactions Analysis
N-(4-(dimethylamino)but-2-yn-1-yl)quinoline-8-sulfonamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Scientific Research Applications
N-(4-(dimethylamino)but-2-yn-1-yl)quinoline-8-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Comparison with Similar Compounds
N-(4-(dimethylamino)but-2-yn-1-yl)quinoline-8-sulfonamide can be compared with other sulfonamide compounds:
Sulfamethazine: Used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.
The uniqueness of this compound lies in its specific structure, which combines the quinoline ring with a dimethylamino but-2-yn-1-yl group and a sulfonamide group, providing it with distinct chemical and biological properties .
Properties
IUPAC Name |
N-[4-(dimethylamino)but-2-ynyl]quinoline-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-18(2)12-4-3-11-17-21(19,20)14-9-5-7-13-8-6-10-16-15(13)14/h5-10,17H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYAWZSGUVGVCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC#CCNS(=O)(=O)C1=CC=CC2=C1N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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